molecular formula C20H21BrClNO2 B13750019 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide CAS No. 62334-28-5

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide

Cat. No.: B13750019
CAS No.: 62334-28-5
M. Wt: 422.7 g/mol
InChI Key: NMHCHTCVEYCSRL-UHFFFAOYSA-N
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Description

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a p-chlorobenzyl group, dimethoxy groups, and an isoquinoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The p-chlorobenzyl group is then introduced through a nucleophilic substitution reaction, often using p-chlorobenzyl chloride as a reagent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like p-chlorobenzyl chloride and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.

    6,7-Dimethoxy-1-ethylisoquinoline: Similar isoquinoline structure but without the p-chlorobenzyl group.

Uniqueness

4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications .

Properties

62334-28-5

Molecular Formula

C20H21BrClNO2

Molecular Weight

422.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-ethyl-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C20H20ClNO2.BrH/c1-4-18-17-11-20(24-3)19(23-2)10-16(17)14(12-22-18)9-13-5-7-15(21)8-6-13;/h5-8,10-12H,4,9H2,1-3H3;1H

InChI Key

NMHCHTCVEYCSRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-]

Origin of Product

United States

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